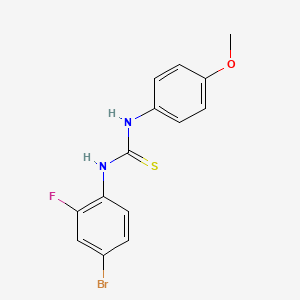![molecular formula C14H12ClNO3S B4626117 methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate, often involves multi-step chemical reactions. For instance, a related compound was synthesized through a Gewald reaction, indicating a versatile method for producing thiophene derivatives with complex substituents (Eller & Holzer, 2006).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using various spectroscopic techniques. Studies on similar compounds have utilized Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, nuclear magnetic resonance (NMR), and Ultra Violet–Visible Spectroscopy to elucidate their structural features (Vennila et al., 2023).
Chemical Reactions and Properties
Thiophene derivatives engage in a range of chemical reactions, highlighting their reactivity and functional versatility. For example, reactions with alcohols and subsequent steps can yield thiophene-2,4-diols and their ethers in high yield, demonstrating the potential for diversifying the chemical structures based on thiophene (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. Although specific data for methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate was not found, related research indicates that these properties are significantly influenced by the molecular structure and substituents on the thiophene ring.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity towards different reagents and conditions, are critical for their application in chemical synthesis and pharmaceuticals. Studies on similar compounds show how variations in substituents affect their reactivity and the types of chemical transformations they can undergo (Sokolov et al., 2019).
Aplicaciones Científicas De Investigación
Genotoxic and Carcinogenic Potentials
Methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate, as a thiophene derivative, has been studied for its genotoxic and carcinogenic potentials. Thiophene derivatives are significant in pharmaceuticals, agrochemicals, and dyestuffs, raising concerns about their potential toxic effects in humans. Specifically, methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of the articaine local anesthetic, was assessed for mutagenic and DNA-damaging effects using the Ames test and the Comet assay. In the tested doses, these derivatives showed no positive response in the Ames tests, and DNA damage was observed only after high concentration exposure. The in vitro Syrian Hamster Embryo (SHE) cell transformation assay (CTA) highlighted the carcinogenic potential of one of the compounds. Combining experimental data with in silico predictions elucidated possible pathways leading to these toxicological profiles (Lepailleur et al., 2014).
Chemical Synthesis and Reactions
In chemical synthesis, methyl 3-hydroxythiophene-2-carboxylate has been used to develop new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This involves straightforward halogenation and subsequent reactions with alcohols, yielding nearly quantitative yields of 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be thermally decarboxylated or decarboxylated and partially dealkylated at room temperature by aqueous acid to produce ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Recovery of Acetic Acid in Production Processes
Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in the production of pharmaceuticals and herbicides, utilizes significant quantities of acetic acid as a solvent. Recovering and reusing this acetic acid from effluent, which contains many components, is challenging. Research has shown that azeotropic distillation is ineffective for acetic acid separation, but extraction methods can successfully recover it. This recovered acetic acid can be reused, demonstrating the compound's role in industrial process efficiency (Wang Tian-gui, 2006).
Antimicrobial Activity
A series of novel 4-arylazo-3-methylthiophenes, synthesized from 2-arylhydrazono-2-acetyl thioacetanilide derivatives, showed antibacterial efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when applied to polyester fabrics. This research reveals the potential of thiophene derivatives as antimicrobial agents in textile applications (Gafer & Abdel‐Latif, 2011).
Propiedades
IUPAC Name |
methyl 3-[[2-(2-chlorophenyl)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYHDSNDFBUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2-chlorophenyl)acetyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)
![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)
![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)